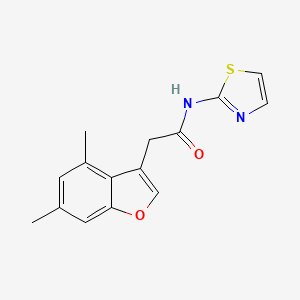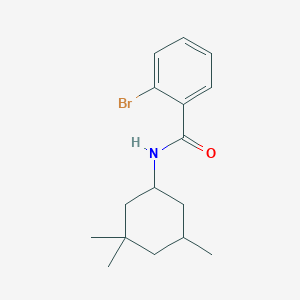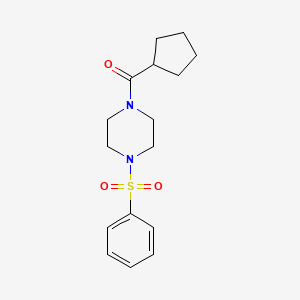
1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, also known as IMTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and environmental science.
Mécanisme D'action
The mechanism of action of 1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, cancer, and bacterial infections.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in lipopolysaccharide-stimulated macrophages (Wang et al., 2017). In addition, this compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9 (Zhang et al., 2016). Furthermore, this compound has been found to inhibit the growth of both gram-positive and gram-negative bacteria by disrupting their cell membranes (Wang et al., 2017).
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. In addition, this compound has been found to exhibit potent pharmacological effects at low concentrations, which makes it a promising candidate for drug development. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid. One potential area of research is the development of novel this compound derivatives with improved pharmacological properties, such as increased solubility and bioavailability. Another area of research is the investigation of the potential applications of this compound in material science, such as the development of this compound-based polymers and coatings. Finally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry, material science, and environmental science. This compound has been found to exhibit anti-inflammatory, anticancer, and antibacterial properties, and has been studied for its potential applications as a drug candidate. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can be synthesized through a one-pot reaction involving the reaction of 4-isopropylphenylhydrazine with ethyl acetoacetate, followed by cyclization with methyl propiolate, and finally, hydrolysis with sodium hydroxide. The yield of this compound obtained through this method is approximately 50%.
Applications De Recherche Scientifique
1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry. It has been found to possess anti-inflammatory, anticancer, and antibacterial properties. In a study conducted by Zhang et al. (2016), this compound was shown to inhibit the growth of human breast cancer cells by inducing apoptosis and cell cycle arrest. Another study by Wang et al. (2017) demonstrated that this compound has potent antibacterial activity against both gram-positive and gram-negative bacteria.
Propriétés
IUPAC Name |
5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-8(2)10-4-6-11(7-5-10)16-9(3)12(13(17)18)14-15-16/h4-8H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTHTIGPOVRWEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)C(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(6-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzoic acid](/img/structure/B5088190.png)
![3-[(4-chlorophenyl)amino]-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5088194.png)
![{2-[3-(methoxycarbonyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridin-4-yl]phenoxy}acetic acid](/img/structure/B5088210.png)
![2-[(2,4-dimethylphenyl)diazenyl]-1-methyl-1H-benzimidazole](/img/structure/B5088225.png)
![ethyl 4-({2-[(6-methyl-4-pyrimidinyl)thio]propanoyl}amino)benzoate](/img/structure/B5088226.png)
![1-ethyl-4-(3-{1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B5088234.png)
![2,2,3,3,4,4-hexafluoro-N-(2-hydroxyethyl)-4-(1,2,2,2-tetrafluoro-1-{[(2-hydroxyethyl)amino]carbonyl}ethoxy)butanamide](/img/structure/B5088238.png)
![N-cyclohexyl-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5088244.png)




![N-{3-[(2-phenylacetyl)amino]phenyl}benzamide](/img/structure/B5088264.png)
![2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-hexylacetamide](/img/structure/B5088287.png)
